![molecular formula C19H17ClN2O4 B2555133 3,3'-[(4-chlorophenyl)methanediyl]bis(4-hydroxy-6-methylpyridin-2(1H)-one) CAS No. 193888-07-2](/img/structure/B2555133.png)
3,3'-[(4-chlorophenyl)methanediyl]bis(4-hydroxy-6-methylpyridin-2(1H)-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of similar compounds like “3-Chloro-2,6-Bis (4-Chlorophenyl)-3-Methylpiperidin-4-One” has been analyzed using DFT/B3LYP method with B3LYP/6–31+G (d,p) basis set . The optimized geometric parameters and frequency values were theoretically calculated. The XRD single crystal measurement parameters are in good agreement with the optimized parameters .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds like “3-Chloro-2,6-Bis (4-Chlorophenyl)-3-Methylpiperidin-4-One” have been analyzed. The compound crystallizes in the orthorhombic space group Pna21. The single crystal measurements reveal a distorted chair conformation .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
This compound and its derivatives are synthesized for their potential use in dye, pigment, and sensor applications. For instance, bis-(3,5-dimethyl-4-hydroxyphenyl)(aryl)methanes are synthesized and characterized due to their ability to exhibit distinct colored states under different pH conditions, making them valuable for developing pH-sensitive indicators (Sarma & Baruah, 2004). This property is attributed to their structural arrangement and the presence of hydroxy groups, which contribute to their chromophoric behavior.
Acidities and Interactions
Studies on similar bis-phenolmethanes, like dichlorophene and hexachlorophene, have shown these compounds possess abnormally high acidities compared to their reference compounds. This characteristic is significant for understanding the chemical behavior of such molecules in various solvents and conditions, which could be essential for their application in chemical synthesis and material science (Inoue & Asaoku, 1974).
Metal Complex Formation
The compound's structure allows for the formation of metal complexes, which are of interest for catalytic and electronic applications. For example, copper(II) complexes derived from methylene bridged bis(tridentate) ligands have been synthesized and characterized, showing potential for electrochemical applications due to their unique redox properties (Kamatchi & Kandaswamy, 1998). These complexes demonstrate the versatility of bis-hydroxy compounds in forming coordination complexes with metals, which could be exploited in designing new materials with specific electronic or catalytic functions.
Luminescence and Sensory Applications
The structural features of compounds related to "3,3'-[(4-chlorophenyl)methanediyl]bis(4-hydroxy-6-methylpyridin-2(1H)-one)" make them suitable for applications in luminescence and sensing. For instance, the use of poly(4-vinylpyridinium) perchlorate as a catalyst for the synthesis of biscoumarins and bisindoles highlights the potential of bis-hydroxy compounds in facilitating efficient chemical transformations under mild conditions (Shirini, Esmaeeli-Ranjbar, & Seddighi, 2014). Such catalytic activities are crucial for developing environmentally friendly synthetic methods.
Zukünftige Richtungen
Indole derivatives, which are structurally similar to the compound , have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . This suggests that “3,3’-[(4-chlorophenyl)methanediyl]bis(4-hydroxy-6-methylpyridin-2(1H)-one)” may also have potential for future research and development.
Eigenschaften
IUPAC Name |
3-[(4-chlorophenyl)-(4-hydroxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-4-hydroxy-6-methyl-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O4/c1-9-7-13(23)16(18(25)21-9)15(11-3-5-12(20)6-4-11)17-14(24)8-10(2)22-19(17)26/h3-8,15H,1-2H3,(H2,21,23,25)(H2,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INDSNPPOIFGWRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C(C2=CC=C(C=C2)Cl)C3=C(C=C(NC3=O)C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-(2-(6-oxo-5,6-dihydrothiazolo[3,2-b][1,2,4]triazol-5-yl)acetamido)benzoate](/img/structure/B2555050.png)
![(1R,5S)-8-((4-(trifluoromethoxy)phenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2555051.png)
![2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-N-(3-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B2555052.png)

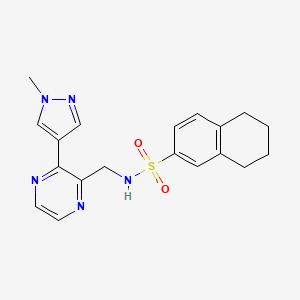

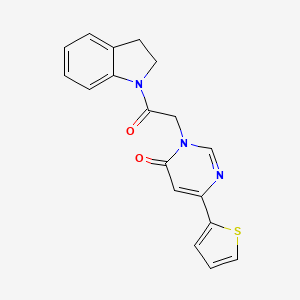
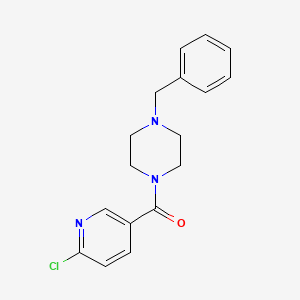
![N-(4-butoxyphenyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide](/img/structure/B2555066.png)

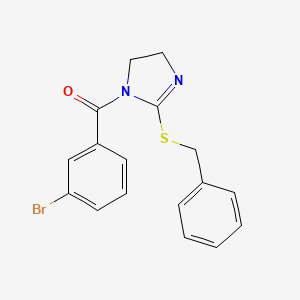
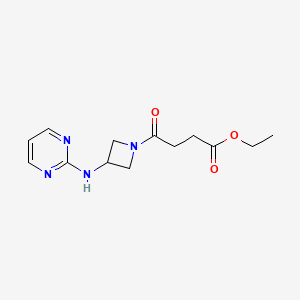
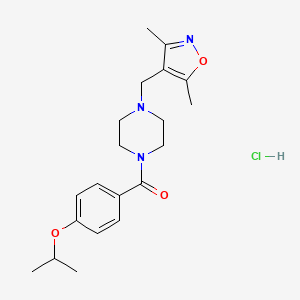
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-((3-cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl)thio)acetamide](/img/structure/B2555072.png)